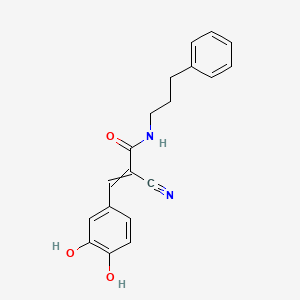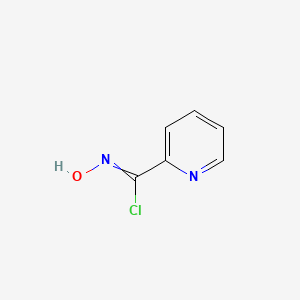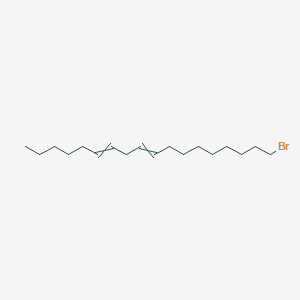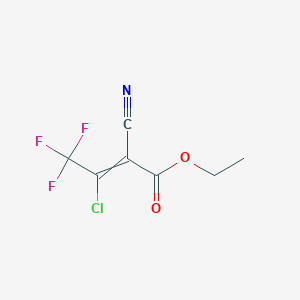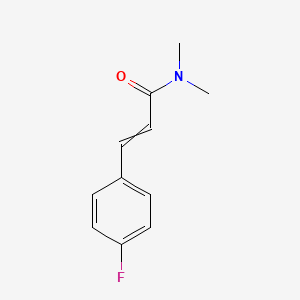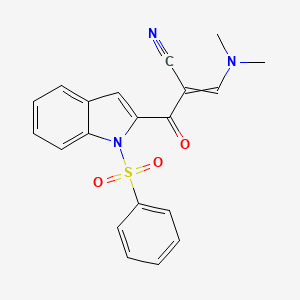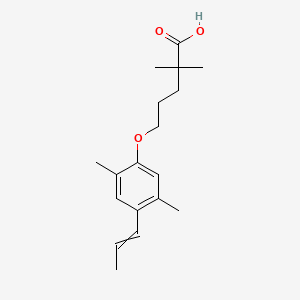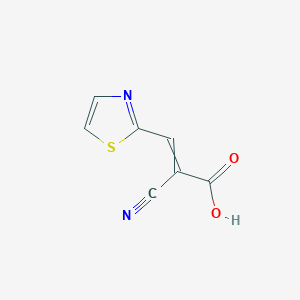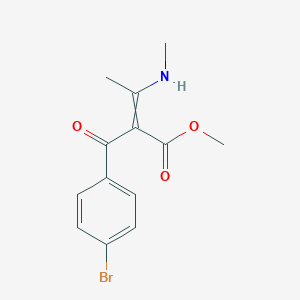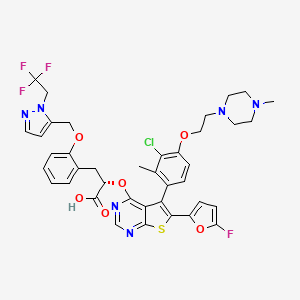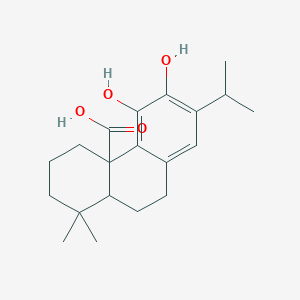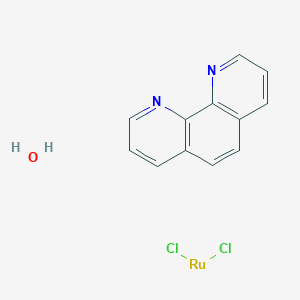
Dichlororuthenium,1,10-phenanthroline xhydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Dichlororuthenium,1,10-phenanthroline xhydrate is typically synthesized through the reaction of ruthenium trichloride with 1,10-phenanthroline in an inert atmosphere. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. This includes optimizing reaction conditions and purification processes to ensure high yield and purity .
化学反应分析
Types of Reactions
Dichlororuthenium,1,10-phenanthroline xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: Ligand substitution reactions are common, where the 1,10-phenanthroline ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Various ligands such as bipyridine or other nitrogen-containing ligands can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions result in new coordination compounds with different ligands .
科学研究应用
Dichlororuthenium,1,10-phenanthroline xhydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in photoredox reactions and as a precursor for the synthesis of other coordination compounds.
Biology: Investigated for its phototoxicity and oxygen sensitivity, making it useful in studies involving cellular respiration and oxidative stress.
作用机制
The mechanism by which dichlororuthenium,1,10-phenanthroline xhydrate exerts its effects involves the interaction of its ruthenium center with molecular targets. In photoredox reactions, the compound absorbs light, leading to an excited state that can transfer electrons to or from substrates, facilitating various chemical transformations. In biological systems, its phototoxicity is attributed to the generation of reactive oxygen species upon light exposure, which can induce oxidative damage in cells .
相似化合物的比较
Similar Compounds
- Tris(2,2’-bipyridine)ruthenium(II) chloride
- Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate
- Tris(1,10-phenanthroline)ruthenium(II) chloride hydrate
Uniqueness
Dichlororuthenium,1,10-phenanthroline xhydrate is unique due to its specific ligand environment and its ability to undergo a wide range of chemical reactions. Its phototoxic properties and applications in photoredox catalysis distinguish it from other similar ruthenium complexes .
属性
IUPAC Name |
dichlororuthenium;1,10-phenanthroline;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.2ClH.H2O.Ru/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h1-8H;2*1H;1H2;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADDTDSLECTKBR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl[Ru]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2ORu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
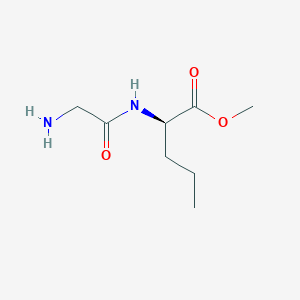
![[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B8081605.png)
![(4S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B8081609.png)
